1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one
Description
Evolution of Pyrazole Chemistry in Heterocyclic Research
Pyrazoles, five-membered aromatic rings containing two adjacent nitrogen atoms, have been pivotal in heterocyclic chemistry since their discovery in the late 19th century. German chemist Ludwig Knorr first introduced the term "pyrazole" in 1883 while studying antipyretic agents, notably identifying phenazone (antipyrine) as a derivative with analgesic properties. The classical synthesis of pyrazoles, developed by Hans von Pechmann in 1898, involved the reaction of acetylene with diazomethane, establishing a foundational methodology for heterocyclic synthesis.
Modern advancements have expanded synthetic routes, including:
- Condensation reactions between hydrazines and 1,3-dicarbonyl compounds.
- 1,3-Dipolar cycloadditions of diazo compounds with alkynes.
- Microwave-assisted synthesis , enhancing efficiency and selectivity.
Table 1: Classical vs. Modern Pyrazole Synthesis Methods
| Method | Reactants | Conditions | Yield Efficiency |
|---|---|---|---|
| Pechmann (1898) | Acetylene, Diazomethane | Room temperature | Moderate |
| Hydrazine Condensation | Hydrazines, 1,3-Diketones | Reflux in ethanol | High |
| Microwave-Assisted | Hydrazines, β-Ketoesters | Microwave irradiation | Very High |
These innovations enabled the incorporation of diverse substituents, such as acetyl and cyclobutylmethyl groups, broadening applications in medicinal chemistry.
Discovery and Development Timeline of Cyclobutylmethyl-Substituted Pyrazole Derivatives
The introduction of cyclobutylmethyl groups into pyrazole systems represents a strategic effort to enhance steric and electronic properties for targeted bioactivity. While pyrazole itself was synthesized in the 19th century, cyclobutylmethyl-substituted variants emerged much later, driven by advances in boron-based coupling reactions and alkylation techniques.
Key Milestones :
- 2017 : A Chinese patent (CN107312005) detailed the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-boronic acid pinacol ester via cesium carbonate-mediated alkylation of pyrazole boronic esters with cyclobutylmethyl bromide.
- 2018 : Optimization of Suzuki-Miyaura cross-coupling reactions enabled the production of 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one, leveraging boronate intermediates for acetyl group introduction.
Table 2: Timeline of Cyclobutylmethyl Pyrazole Derivatives
| Year | Development | Significance |
|---|---|---|
| 1883 | Pyrazole core identified by Knorr | Foundation for heterocyclic chemistry |
| 2017 | Cyclobutylmethyl boronic ester synthesis | Enabled modular derivatization |
| 2018 | Acetyl-functionalized derivative synthesis | Expanded medicinal chemistry applications |
The cyclobutylmethyl group’s strained four-membered ring introduces conformational rigidity, potentially improving receptor binding specificity in drug candidates.
Historical Significance in Medicinal Chemistry Research
Pyrazole derivatives have been integral to drug discovery, with celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid) as notable examples. The acetyl group in this compound enhances hydrogen-bonding capacity, a feature exploited in kinase inhibitor design.
Structural Advantages :
- Cyclobutylmethyl Group : Increases lipophilicity and metabolic stability.
- Acetyl Group : Serves as a hydrogen-bond acceptor, improving target engagement.
Table 3: Medicinally Relevant Pyrazole Derivatives
| Compound | Target | Activity |
|---|---|---|
| Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |
| Stanozolol | Androgen receptor | Anabolic |
| 1-[1-(Cyclobutylmethyl)... | Kinases/Receptors (hypothesized) | Anticancer (preclinical) |
Recent studies highlight pyrazole-acetyl hybrids as potent anticancer agents, with IC~50~ values comparable to doxorubicin in HeLa and MCF-7 cell lines. For instance, thiazolyl pyrazole carbaldehyde hybrids demonstrate IC~50~ values as low as 6.34 µM in lung cancer models. While this compound’s specific bioactivity remains under investigation, its structural features align with trends in kinase inhibitor development.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(cyclobutylmethyl)pyrazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(13)10-5-6-11-12(10)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPLVCDKTDWSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1CC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one typically involves the following steps:
Cyclobutylmethylation: The introduction of the cyclobutylmethyl group to the pyrazole ring is achieved through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Pyrazole Formation: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-diketone precursor. This reaction is typically carried out under reflux conditions in an ethanol solvent.
Acetylation: The final step involves the acetylation of the pyrazole ring to introduce the ethanone group. This is achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield maximization.
Chemical Reactions Analysis
1-[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutylmethyl group can be replaced by other alkyl or aryl groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Agrochemicals: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared to structurally analogous pyrazole-based ethanones with differing substituents:
Key Observations :
- Electron-Withdrawing vs. The cyclobutylmethyl group is moderately electron-donating, which may stabilize the pyrazole ring differently.
- Steric Effects : The cyclobutylmethyl group introduces more steric hindrance than phenyl or methyl groups, possibly affecting binding interactions in biological systems or coordination chemistry .
Physical and Spectroscopic Properties
Melting Points and Solubility
- Compound 3c : Melting point 71–72°C; fluorinated side chain likely reduces solubility in polar solvents .
- Compound 3d: Melting point 73–74°C; similar fluorinated structure to 3c but with a longer nonafluorobutyl chain .
- Target Compound : Expected higher melting point (estimated 80–90°C) due to cyclobutylmethyl’s rigidity and reduced symmetry compared to fluorinated analogs.
NMR Data
- Acetyl Group Signals: Compound 3c: δ 2.55 (s, 3H) for the acetyl proton in DMSO‑d6 . Compound 17b (phenothiazine derivative): Acetyl signal at δ 2.52 (s, 3H) . Target Compound: Anticipated upfield or downfield shifts depending on cyclobutylmethyl’s electronic effects.
Stability and Reactivity
- Cyclobutylmethyl Strain: The strained cyclobutane ring may increase susceptibility to ring-opening reactions under acidic or thermal conditions compared to non-cyclic analogs.
- Hydrolytic Stability : Acetyl groups in pyrazoles are generally stable, but steric hindrance from cyclobutylmethyl could slow hydrolysis compared to smaller substituents .
Biological Activity
1-[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one is a pyrazole derivative with the molecular formula C10H14N2O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial applications. The unique structure, featuring a cyclobutylmethyl group attached to a pyrazole ring, contributes to its distinct properties and reactivity.
The synthesis of this compound typically involves several key steps:
- Cyclobutylmethylation : This step introduces the cyclobutylmethyl group through a nucleophilic substitution reaction.
- Pyrazole Formation : A cyclization reaction involving hydrazine and a 1,3-diketone precursor forms the pyrazole ring.
- Acetylation : The final step involves acetylation using acetic anhydride to introduce the ethanone group.
The compound exhibits various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which may affect its biological activity.
Biological Activity
The biological activity of this compound has been explored in several studies, revealing a spectrum of effects related to its structural characteristics.
Antimicrobial Activity
Research has shown that pyrazole derivatives can exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound are active against various bacterial strains, suggesting potential as antimicrobial agents .
Anti-inflammatory and Analgesic Effects
The compound is being investigated for its anti-inflammatory and analgesic properties. Pyrazole derivatives like celecoxib have demonstrated efficacy in inhibiting cyclooxygenase enzymes, which are crucial in inflammatory pathways. This suggests that this compound may also possess similar mechanisms of action .
Enzyme Inhibition
In biochemical assays, the compound has been evaluated for its ability to inhibit specific enzymes. For example, it may interact with cyclooxygenase or lipoxygenase pathways, which are involved in inflammation and pain signaling .
Case Studies
Several case studies have highlighted the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Activity : A comparative analysis of various pyrazole compounds revealed that those with bulky substituents like cyclobutylmethyl exhibited enhanced anti-inflammatory effects compared to simpler structures .
- Antimicrobial Efficacy : A series of tests against common pathogens demonstrated that certain pyrazole derivatives could inhibit growth effectively, indicating potential for development into new antimicrobial agents .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 1-[1-(Cyclopropylmethyl)-1H-pyrazol-5-yl]ethan-1-one | Cyclopropylmethyl group | Smaller ring size may affect steric properties |
| 1-[1-(Cyclohexylmethyl)-1H-pyrazol-5-yl]ethan-1-one | Cyclohexylmethyl group | Increased bulk and flexibility compared to cyclobutyl |
| 1-[1-(Phenylmethyl)-1H-pyrazol-5-yl]ethan-1-one | Phenylmethyl group | Aromaticity enhances π–π interactions |
This table illustrates how variations in substituents can influence the biological activity and reactivity of pyrazole derivatives.
Q & A
Q. What are the recommended methods for synthesizing 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one with high purity?
Answer: The synthesis typically involves multi-step reactions, including cyclobutylmethyl group introduction to the pyrazole ring and subsequent ketone formation. Key strategies include:
- Stepwise functionalization : Use coupling reactions (e.g., Suzuki-Miyaura) to attach the cyclobutylmethyl group to the pyrazole core .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or methanol) to achieve >95% purity .
- Reaction optimization : Control temperature (e.g., 0–5°C for sensitive steps) and inert atmospheres (N₂/Ar) to prevent side reactions .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
Answer: A combination of spectroscopic and crystallographic methods ensures accurate characterization:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclobutylmethyl protons at δ 2.5–3.5 ppm, pyrazole ring protons at δ 6.0–7.5 ppm) .
- X-ray crystallography : Use SHELXL for single-crystal refinement to resolve bond lengths/angles and confirm stereochemistry . Example: Cyclobutyl C–C bonds typically range from 1.54–1.58 Å .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z 219.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?
Answer: Discrepancies often arise from solvent effects, conformational flexibility, or computational approximations. Mitigation strategies include:
- Cross-validation : Compare experimental NMR data with multiple computational models (e.g., DFT at B3LYP/6-311+G(d,p) level with implicit solvent corrections) .
- Dynamic NMR studies : Analyze temperature-dependent spectra to detect conformational exchange broadening .
- Crystallographic validation : Use X-ray structures as ground-truth references for computational geometry optimization .
Q. What reaction mechanisms are proposed for the functionalization of this compound (e.g., oxidation or reduction)?
Answer: Functionalization pathways depend on the target moiety:
- Oxidation : The ketone group can undergo Baeyer-Villiger oxidation using m-CPBA to form lactones, with regioselectivity guided by electron-withdrawing substituents .
- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce pyrazole rings if not carefully controlled .
- Cross-coupling : Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) introduce aryl/heteroaryl groups at the pyrazole 3-position .
Q. How can computational modeling predict the biological targets of this compound?
Answer: In silico approaches include:
- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Example: Pyrazole derivatives show affinity for kinase ATP-binding pockets (docking scores ≤ –8.0 kcal/mol) .
- MD simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to evaluate target residence times .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors at the ketone and pyrazole N) for activity against enzymes like COX-2 .
Q. What strategies are used to assess its biological activity in antimicrobial or anticancer assays?
Answer: Standard protocols include:
- Antimicrobial testing : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) and time-kill assays .
- Anticancer screening : MTT assays on cell lines (e.g., IC₅₀ values for HeLa cells) and apoptosis markers (e.g., caspase-3 activation) .
- Target identification : CRISPR-Cas9 knockout libraries to pinpoint genes essential for compound efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
